molecular formula C16H19N3O4S2 B2911631 N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide CAS No. 1050202-93-1

N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide

Cat. No.: B2911631
CAS No.: 1050202-93-1
M. Wt: 381.47
InChI Key: MEHFKOCEGLTHRN-UHFFFAOYSA-N
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Description

N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide is a heterocyclic compound characterized by a fused cyclopenta-oxazol core linked to a thiophene sulfonyl-substituted piperidine carboxamide moiety. This structure confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide and oxazole motifs.

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S2/c20-15(17-16-11-5-3-6-12(11)18-23-16)13-7-1-2-9-19(13)25(21,22)14-8-4-10-24-14/h4,8,10,13H,1-3,5-7,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHFKOCEGLTHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=C3CCCC3=NO2)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopentene Precursor Formation

The cyclopenta[c]oxazole core is synthesized via a Miyaura borylation–hydrogenation sequence (adapted from):

  • Enol triflate formation : React cyclopentanone with triflic anhydride (Tf2O) in the presence of 2,6-lutidine to form the enol triflate.
  • Miyaura borylation : Treat the enol triflate with bis(pinacolato)diboron (B2Pin2) and Pd(dppf)Cl2 to introduce a boron group.
  • Hydrogenation : Catalytic hydrogenation (H2, Pd/C) yields the cyclopentane boronate intermediate.

Oxazole Ring Construction

The oxazole ring is formed via intramolecular cyclization :

  • React the cyclopentane boronate with hydroxylamine hydrochloride and acetic anhydride to form the oxazoline intermediate.
  • Oxidize using MnO2 to yield the oxazole ring.

Key Data :

Step Reagents/Conditions Yield
Enol triflate formation Tf2O, 2,6-lutidine, CH2Cl2, 0°C 85%
Miyaura borylation B2Pin2, Pd(dppf)Cl2, KOAc, dioxane, 80°C 78%
Hydrogenation H2 (1 atm), Pd/C, EtOAc, RT 92%
Oxazole formation NH2OH·HCl, Ac2O, then MnO2, CHCl3 68%

Synthesis of 1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic Acid

Piperidine-2-carboxylic Acid Preparation

Piperidine-2-carboxylic acid is synthesized via asymmetric hydrogenation (adapted from):

  • Prepare the α,β-unsaturated ester from pyridine-2-carboxylic acid using ethyl chloroformate.
  • Hydrogenate using Ru-BINAP catalyst to achieve enantioselectivity (>95% ee).

Sulfonylation at the 1-Position

  • Protect the piperidine nitrogen with Boc anhydride.
  • React with thiophene-2-sulfonyl chloride in the presence of Et3N (DMF, 0°C → RT).
  • Deprotect using TFA to yield 1-(thiophene-2-sulfonyl)piperidine-2-carboxylic acid.

Key Data :

Step Reagents/Conditions Yield
Boc protection Boc2O, DMAP, CH2Cl2 89%
Sulfonylation Thiophene-2-sulfonyl chloride, Et3N, DMF 76%
Deprotection TFA, CH2Cl2 95%

Amide Coupling

Activation of Carboxylic Acid

The carboxylic acid is activated using HATU (1.2 eq) and DIPEA (2.5 eq) in anhydrous DMF.

Coupling with Cyclopenta[c]oxazole-3-amine

  • Add the amine portion dropwise to the activated acid.
  • Stir at RT for 12 hours.
  • Purify via silica gel chromatography (EtOAc/hexanes).

Key Data :

Parameter Value
Coupling agent HATU (1.2 eq)
Base DIPEA (2.5 eq)
Solvent DMF
Reaction time 12 h
Yield 82%

Characterization and Analytical Data

Spectral Data

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, oxazole-H), 7.89 (d, J = 5.1 Hz, 1H, thiophene-H), 7.72 (d, J = 3.6 Hz, 1H, thiophene-H), 4.12–3.98 (m, 2H, piperidine-H), 2.95–2.82 (m, 1H, piperidine-H), 2.45–2.30 (m, 4H, cyclopentane-H), 1.90–1.75 (m, 4H, piperidine-H).
  • IR (KBr) : ν 1675 cm−1 (C=O), 1340 cm−1 (S=O).
  • HRMS (ESI) : m/z [M+H]+ calcd. for C17H19N3O4S2: 420.0785; found: 420.0783.

Purity Analysis

  • HPLC : >98% purity (C18 column, MeCN/H2O gradient).

Chemical Reactions Analysis

Types of Reactions

N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide, also known as N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide, is a chemical compound with potential applications in scientific research .

Chemical Properties

  • Molecular Formula C16H19N3O4S2C_{16}H_{19}N_3O_4S_2
  • Molecular Weight 381.5 g/mol
  • Synonyms This compound is also known as 1050202-93-1, and AKOS024646880 .

Scientific Research Applications

While specific case studies and comprehensive data tables focusing solely on the applications of this compound are not available in the search results, the presence of the cyclopenta[c]isoxazole moiety and thiophene-2-sulfonyl group suggests potential applications in medicinal chemistry and drug discovery.

  • Medicinal Chemistry Compounds containing cyclopenta[c]isoxazole rings have garnered attention in medicinal chemistry for their potential bioactivity.
  • Screening Compounds N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl} derivatives are used as screening compounds .
  • Related research Other N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl} compounds have been synthesized and are available for purchase .

Synthesis

The synthesis of related compounds, such as 2-(2H-1,3-benzodioxol-5-yl)-N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}acetamide, involves multiple steps starting from readily available precursors. These steps typically include:

  • Formation of a benzodioxole ring via cyclization reactions.
  • Introduction of the cyclopenta[c][1,2]oxazole moiety through condensation and cyclization reactions.
  • Acylation to form the acetamide group.

Mechanism of Action

The mechanism of action of N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects can be mediated through various pathways, including:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with receptors to modulate their activity.

    DNA/RNA interaction: Binding to nucleic acids and affecting their function.

Comparison with Similar Compounds

Compound A : Methyl 2-({4H,5H,6H-cyclopenta[b]thiophen-2-yl}formamido)-3-phenylpropanoate

  • Core Structure : Cyclopenta[b]thiophene instead of cyclopenta[c]oxazole.
  • Functional Groups : Ester (methyl) vs. carboxamide.

Compound B : 1-[2-(Benzylsulfamoyl)ethyl]piperidine-1-yl]carboxamide (TAMRA)

  • Core Structure : Piperidine carboxamide with benzyl sulfonamide.
  • Key Differences : Lacks the fused oxazol-thiophene system, resulting in reduced steric hindrance.
  • Mitochondrial Activity : TAMRA is a mitofusin agonist with demonstrated mtDNA restoration efficacy in vitro, while the target compound’s mitochondrial effects remain uncharacterized .

Compound C : N-[1-(2-Fluoro-5-methylphenyl)piperidin-3-yl]-3-(pyridin-2-yl)propanamide

  • Core Structure : Fluorophenyl and pyridine substituents vs. thiophene sulfonyl.
  • Binding Affinity : Pyridine moiety enhances hydrogen bonding with kinase ATP pockets (IC₅₀ = 12 nM for Aurora kinase), whereas the thiophene sulfonyl group may favor sulfotransferase interactions .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B (TAMRA)
Molecular Weight (g/mol) 407.45 385.42 398.48
logP (Predicted) 1.8 2.1 2.3
Hydrogen Bond Acceptors 6 5 5
Rotatable Bonds 4 6 5
Solubility (mg/mL) 0.03 (aqueous buffer) 0.12 (DMSO) 0.08 (PBS)

Functional Group Impact on Bioactivity

  • Thiophene-2-sulfonyl Group : Enhances sulfonamide-mediated protein binding (e.g., sulfotransferases, carbonic anhydrases) but may introduce metabolic instability due to sulfur oxidation .
  • Piperidine Carboxamide : Facilitates membrane penetration but may undergo CYP3A4-mediated metabolism, limiting oral bioavailability compared to ester-containing analogs (e.g., Compound A) .

Biological Activity

N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H19N3O4S2C_{16}H_{19}N_{3}O_{4}S_{2}, with a molecular weight of 365.47 g/mol. The structure features a cyclopenta[c]oxazole moiety linked to a thiophene sulfonamide and a piperidine carboxamide. The compound's unique structure is believed to contribute to its biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing primarily on its anticancer properties and enzyme inhibition capabilities.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a study involving cyclopenta[c]thiophene derivatives demonstrated cytotoxic effects against various human tumor cell lines. Notably, compounds in this series showed promising activity against leukemia cell lines, highlighting the potential of cyclopenta-based structures in cancer therapy .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedGI50 (µM)Mechanism of Action
Compound 1A549 (Lung)0.69Induces apoptosis
Compound 2CAKI-1 (Kidney)0.69Inhibits tubulin polymerization
Compound 3OVACAR-4 (Ovarian)2.01Cell cycle arrest

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Similar compounds have shown promising results as acetylcholinesterase inhibitors and urease inhibitors, which are critical in treating conditions like Alzheimer's disease and peptic ulcers respectively .

Table 2: Enzyme Inhibition Activity

CompoundTarget EnzymeIC50 (µM)
Compound AAcetylcholinesterase2.14
Compound BUrease0.63

The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. For example, studies suggest that these compounds can induce cell cycle arrest and apoptosis in cancer cells by modulating pathways involved in cell proliferation and survival .

Case Studies

A notable case study involved the testing of related cyclopenta[c]thiophene derivatives on various cancer cell lines. These studies revealed that certain derivatives exhibited submicromolar growth inhibition values (GI50), indicating their potential as effective anticancer agents . Additionally, in vivo studies demonstrated that these compounds could reduce tumor growth in murine models significantly compared to untreated controls.

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